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Compound of Interest

Compound Name: Beauveriolide I

Cat. No.: B3025785 Get Quote

Introduction

Beauveriolide I is a cyclodepsipeptide natural product with significant potential for therapeutic

applications, including in the treatment of Alzheimer's disease.[1] The definitive determination

of its complex cyclic structure, including the sequence of its amino acid and hydroxy acid

residues and their stereochemistry, is crucial for its development as a drug candidate. Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the

complete structure elucidation of such natural products in solution.[2] This document provides a

detailed overview and protocol for the application of one-dimensional (1D) and two-dimensional

(2D) NMR techniques for the structural characterization of Beauveriolide I.

Disclaimer:Detailed, publicly available NMR spectral data for Beauveriolide I is limited.

Therefore, to illustrate the methodology, this document utilizes a representative dataset from a

similar cyclic depsipeptide, PM170453, for the generation of data tables and illustrative

diagrams. The described protocols are, however, fully applicable to the analysis of

Beauveriolide I.

Structural Elucidation Strategy

The comprehensive structural analysis of Beauveriolide I involves a series of NMR

experiments to piece together its molecular framework. The general workflow is as follows:

Determination of the Molecular Formula: High-resolution mass spectrometry (HRMS) is first

used to determine the elemental composition and molecular weight of the compound.
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¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra provide the initial

overview of the proton and carbon environments within the molecule, respectively. The

chemical shifts, integrals (for ¹H), and multiplicities of the signals offer clues about the types

of functional groups and residues present.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in

distinguishing between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings,

revealing adjacent protons within the same spin system. This is crucial for tracing out the

connectivity within each amino acid and the hydroxy acid residue.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-

carbon (¹H-¹³C) pairs, allowing for the assignment of carbon signals based on their

attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart. This long-range correlation is key to

connecting the individual spin systems (residues) together and establishing the overall

sequence of the cyclic peptide.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): Provides information about protons that are close in

space, which is essential for determining the relative stereochemistry and conformation of

the molecule.

Data Presentation
The following table summarizes the ¹H and ¹³C NMR data for the representative cyclic

depsipeptide PM170453, isolated from Lyngbya sp. The data was acquired in CD₃OD at 500

MHz for ¹H and 125 MHz for ¹³C NMR.[3]
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Position δC (ppm), Type
δH (ppm),
multiplicity (J
in Hz)

Key HMBC
Correlations

Key COSY
Correlations

Dhoya

1 173.2, C - H-2, H-3 -

2 78.4, CH 5.18, d (9.5) C-1, C-3, C-4 H-3

3 35.1, CH 2.22, m
C-1, C-2, C-4, C-

5
H-2, H-4, H-10

4 25.9, CH₂ 1.55, m; 1.45, m C-2, C-3, C-5 H-3, H-5

5 29.8, CH₂ 1.35, m C-3, C-4, C-6 H-4, H-6

6 30.1, CH₂ 1.35, m C-4, C-5, C-7 H-5, H-7

7 23.5, CH₂ 1.35, m C-5, C-6, C-8 H-6, H-8

8 14.4, CH₃ 0.90, t (7.0) C-6, C-7 H-7

9 178.2, C - H-10 -

10 11.2, CH₃ 1.15, d (7.0) C-3, C-9 H-3

β-Ala

11 172.4, C - H-12, H-13 -

12 37.1, CH₂ 3.75, m; 3.44, m C-11, C-13 H-13

13 34.9, CH₂ 2.65, t (6.5) C-11, C-12 H-12

NMe-Phe

14 171.8, C -
H-15, H-16, N-

CH₃
-

15 64.2, CH
4.99, dd (10.0,

5.0)
C-14, C-16, C-17 H-16

16 37.9, CH₂

3.15, dd (14.0,

5.0); 2.95, dd

(14.0, 10.0)

C-14, C-15, C-

17, C-18, C-22
H-15
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17 138.2, C - H-16, H-18, H-22 -

18, 22 130.4, CH 7.25, m C-16, C-17, C-20 H-20, H-19/H-21

19, 21 129.5, CH 7.25, m C-17, C-18/C-22 H-18/H-22, H-20

20 127.8, CH 7.20, m C-18, C-22 H-19, H-21

N-CH₃ 29.9, CH₃ 2.85, s C-14, C-15 -

Pro

23 173.5, C - H-24, H-27 -

24 57.3, CH
4.55, dd (8.5,

3.5)
C-23, C-27 H-25

25 31.0, CH₂ 1.02, m; 0.87, m C-24, C-26, C-27 H-24, H-26

26 26.2, CH₂ 1.84, m; 1.70, m C-25, C-27 H-25

27 48.4, CH₂ 3.75, m; 3.44, m
C-23, C-24, C-

25, C-26
H-24, H-26

Hiv

28 169.5, C - H-29, H-30 -

29 78.4, CH 4.60, d (10.0) C-28, C-30, C-31 H-30

30 33.1, CH 2.15, m
C-28, C-29, C-

31, C-32
H-29, H-31, H-32

31 20.1, CH₃ 1.00, d (7.0) C-29, C-30, C-32 H-30

32 19.2, CH₃ 0.95, d (7.0) C-29, C-30, C-31 H-30

Experimental Protocols
1. Sample Preparation for NMR Analysis

A pure sample of the cyclodepsipeptide is required for unambiguous spectral analysis.

Materials:
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Purified Beauveriolide I (or analogue) (1-5 mg)

Deuterated NMR solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) of high purity

NMR tube (5 mm, high precision)

Pipettes and a vial

Protocol:

Weigh approximately 1-5 mg of the purified compound directly into a clean, dry vial.

Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The choice of

solvent depends on the solubility of the compound.

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

Transfer the solution into the NMR tube using a pipette.

Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 500 MHz

spectrometer. These may need to be optimized based on the specific instrument and sample

concentration.

1D ¹H NMR:

Pulse Program: Standard single-pulse sequence (e.g., zg30)

Spectral Width: 12-16 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64 (depending on concentration)
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Temperature: 298 K

1D ¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

Spectral Width: 200-240 ppm

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Number of Scans: 1024-4096 (or more for dilute samples)

2D COSY:

Pulse Program: Gradient-selected COSY (e.g., cosygpqf)

Spectral Width (F1 and F2): 12-16 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 2-8

2D HSQC:

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3)

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 180-200 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 4-16

¹J(CH) Coupling Constant: Optimized for ~145 Hz

2D HMBC:
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Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf)

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 200-240 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-32

Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz

3. Data Processing and Interpretation

Software: Bruker TopSpin, MestReNova, or similar NMR processing software.

Processing Steps:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra manually or automatically.

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Integrate the signals in the ¹H NMR spectrum.

Analyze the cross-peaks in the 2D spectra to establish correlations.

Visualizations
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Caption: Experimental workflow for the structure elucidation of Beauveriolide I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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